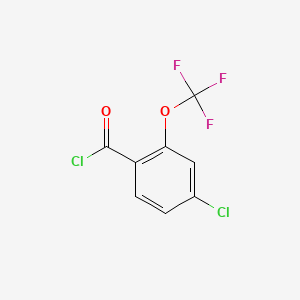

4-Chloro-2-(trifluoromethoxy)benzoyl chloride

Description

Properties

IUPAC Name |

4-chloro-2-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O2/c9-4-1-2-5(7(10)14)6(3-4)15-8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZNCCXCNJYIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

The most straightforward and widely used approach involves converting the corresponding benzoic acid derivative into the acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

Reaction Scheme:

$$

\text{4-Chloro-2-(trifluoromethoxy)benzoic acid} + \text{SOCl}2 \rightarrow \text{4-Chloro-2-(trifluoromethoxy)benzoyl chloride} + \text{SO}2 + \text{HCl}

$$

Reaction Conditions:

- Reagents: Thionyl chloride (SOCl₂)

- Temperature: Reflux (around 70–80°C)

- Duration: 2–4 hours

- Solvent: Typically carried out neat or with inert solvents like dry dichloromethane for improved control

Notes:

- The reaction is monitored via TLC or GC-MS to confirm completion.

- Excess SOCl₂ can be distilled off under reduced pressure.

- Purification involves vacuum distillation or column chromatography to isolate high-purity acyl chloride.

Trifluoromethoxylation of Benzoyl Chloride

Method Overview:

In some advanced protocols, the trifluoromethoxy group can be introduced via electrophilic trifluoromethoxylation of suitable aromatic precursors, followed by chlorination. Alternatively, the trifluoromethoxy group can be incorporated through nucleophilic substitution on aromatic halides.

Reaction Scheme:

Reaction Conditions:

- Reagents: Trifluoromethoxylating agents (e.g., trifluoromethoxylation reagents, hypervalent iodine reagents)

- Catalysts: Transition metal catalysts such as copper or silver salts

- Temperature: 50–80°C

- Solvent: Acetonitrile or dichloromethane

Notes:

- This method is more complex and often employed in specialized synthesis routes aimed at high regioselectivity and yield.

Industrial-Scale Synthesis via Halogen Transfer Catalysis

Method Overview:

According to patent literature, a scalable approach involves halogen transfer catalysis, where trifluoromethylbenzoyl halides are generated by reacting benzoyl halides with hydrogen fluoride (HF) in the presence of catalysts like antimony pentachloride.

Reaction Scheme:

$$

\text{Benzoyl chloride} + \text{HF} \xrightarrow[\text{catalyst}]{\text{Reaction conditions}} \text{Trifluoromethylbenzoyl chloride}

$$

Reaction Conditions:

- Reagents: Benzoyl chloride precursor, hydrogen fluoride (HF)

- Catalysts: Antimony pentachloride (SbCl₅)

- Temperature: 50–80°C

- Solvent: Inert solvents such as nitrobenzene or carbon disulfide

- Process Control: Precise temperature and pressure regulation to optimize fluorination

Notes:

- This method offers high selectivity and yield, suitable for large-scale production.

- The process involves multiple steps, including chlorination, fluorination, and purification via distillation.

Data Validation and Analytical Techniques

To ensure the purity and correctness of the synthesized compound, several analytical techniques are employed:

| Technique | Purpose | Typical Data |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | $$^{1}H$$ and $$^{13}C$$ spectra confirming substitution pattern |

| Mass Spectrometry (MS) | Molecular weight verification | Molecular ion peak at 259.01 g/mol |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity levels >95% |

| Infrared Spectroscopy (IR) | Functional group identification | Characteristic acyl chloride peaks (~1800 cm$$^{-1}$$) |

Summary of Key Findings

| Preparation Method | Advantages | Limitations | Typical Conditions |

|---|---|---|---|

| Chlorination of benzoic acid | Simple, scalable | Requires handling of SOCl₂ | Reflux, 70–80°C |

| Trifluoromethoxylation | High regioselectivity | Complex, specialized reagents | 50–80°C, catalyzed |

| Halogen transfer catalysis | Suitable for industrial scale | Multi-step, requires precise control | 50–80°C, inert solvents |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(trifluoromethoxy)benzoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-Chloro-2-(trifluoromethoxy)benzoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

Hydrolysis: This reaction occurs under acidic or basic conditions, with water acting as the nucleophile.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

4-Chloro-2-(trifluoromethoxy)benzoic acid: Formed from hydrolysis.

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-2-(trifluoromethoxy)benzoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and analgesic pathways. Its trifluoromethoxy group enhances the biological activity of the final products.

Case Study: Synthesis of Anti-inflammatory Drugs

Research has demonstrated that incorporating the trifluoromethoxy group into drug candidates can significantly improve their lipophilicity and bioavailability, leading to more effective therapeutic agents. For instance, derivatives synthesized from this compound have shown promising results in preclinical trials for treating chronic pain conditions.

Agrochemical Development

This compound plays a significant role in formulating agrochemicals, including herbicides and fungicides. The trifluoromethoxy group contributes to the efficacy and selectivity of these compounds, enhancing pest control measures.

Case Study: Development of Selective Herbicides

Studies indicate that herbicides developed using this compound exhibit improved selectivity towards target weeds while minimizing damage to crops. This selectivity is attributed to the unique electronic properties imparted by the trifluoromethoxy moiety.

Material Science

In material science, this compound is utilized for producing advanced materials such as polymers and coatings that require enhanced thermal and chemical stability. Its incorporation can lead to materials with superior performance in harsh environments.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Application Areas | Coatings, Polymers |

Fluorinated Compounds Research

This compound is valuable in studying fluorinated compounds known for their unique properties. Researchers utilize it to explore new fluorinated derivatives applicable in various fields, including electronics and specialty chemicals.

Analytical Chemistry

The compound is also employed as a reagent in analytical chemistry, particularly in developing new methods for detecting and quantifying other chemical substances. Its reactivity allows for creating derivatives that can be easily analyzed.

Example Application: Derivative Formation

The ability of this compound to react with amines and alcohols facilitates the formation of derivatives useful in analytical assays, enhancing detection sensitivity for target analytes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethoxy)benzoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-2-(trifluoromethyl)benzoyl chloride

- 4-Chloro-2-(difluoromethoxy)benzoyl chloride

- 4-Chloro-2-(trifluoroethoxy)benzoyl chloride

Uniqueness

4-Chloro-2-(trifluoromethoxy)benzoyl chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds that require specific reactivity and stability profiles .

Biological Activity

4-Chloro-2-(trifluoromethoxy)benzoyl chloride is a chemical compound that has garnered attention due to its unique structural features and potential applications in medicinal chemistry. This article examines the biological activity of this compound, focusing on its synthesis, reactivity, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The molecular structure of this compound includes a benzoyl chloride functional group, which enhances its reactivity through nucleophilic substitution reactions. The trifluoromethoxy group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is crucial for its role as an intermediate in organic synthesis, particularly in developing pharmaceuticals and agrochemicals .

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of Benzoyl Chloride : Reaction of benzoic acid derivatives with thionyl chloride or oxalyl chloride.

- Introduction of Trifluoromethoxy Group : Utilizing trifluoromethoxylation techniques to incorporate the trifluoromethoxy substituent.

- Chlorination : Introduction of the chloro group through electrophilic aromatic substitution.

These methods allow for the generation of this compound with high purity and yield, making it suitable for further biological evaluations.

Antiviral Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antiviral activity. For example, a related compound demonstrated efficacy against SARS-CoV-2 with an EC50 value of 1.00 μM and lower cytotoxicity (CC50 = 4.73 μM). The mechanism of action involved modulating autophagy processes in host cells, highlighting the potential for similar activity in related compounds .

Structure-Activity Relationships (SAR)

Research into structure-activity relationships has shown that modifications to the benzoyl moiety can significantly affect biological activity. For instance, changes in substituents on the aromatic ring can enhance or diminish antiviral efficacy. Compounds with electron-withdrawing groups demonstrated improved activity against viral replication, suggesting that fine-tuning the electronic properties of the compound can optimize its pharmacological profile .

Case Studies

- Antimalarial Activity : A study evaluated various benzoyl derivatives against Plasmodium falciparum, revealing that certain modifications led to enhanced antimalarial activity. The findings suggest that incorporating fluorinated groups can improve drug efficacy against resistant strains .

- Cytotoxicity Studies : In vitro assays have shown that several derivatives of benzoyl chlorides exhibit varying degrees of cytotoxicity against cancer cell lines. For example, compounds with a similar structure exhibited GI50 values as low as 10 nM against leukemia cell lines, indicating potent biological activity .

Data Summary

| Compound Name | Activity Type | EC50/CC50 Values | Notes |

|---|---|---|---|

| This compound | Antiviral | EC50 = 1.00 μM | Effective against SARS-CoV-2 |

| Related Benzoyl Derivative | Antimalarial | GI50 = 10 nM | Active against P. falciparum |

| Fluorinated Benzoyl Compound | Cytotoxicity | CC50 = 4.73 μM | Exhibited lower cytotoxicity |

Q & A

Basic: What are the standard synthetic routes for preparing 4-Chloro-2-(trifluoromethoxy)benzoyl chloride, and what analytical techniques validate its purity?

Answer:

The compound is typically synthesized via chlorination of the corresponding benzoic acid derivative (e.g., 4-Chloro-2-(trifluoromethoxy)benzoic acid) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is monitored by TLC or GC-MS to ensure completion. Purification involves vacuum distillation or column chromatography to remove unreacted starting materials and byproducts . Purity is confirmed using:

- 1H/13C NMR : To verify substituent positions and structural integrity.

- HPLC : For quantitative purity assessment (>95% as per industrial standards).

- Mass spectrometry : To confirm molecular weight (259.01 g/mol) and fragmentation patterns .

Advanced: How do the electron-withdrawing substituents (Cl and CF₃O) influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:

The trifluoromethoxy (-OCF₃) and chloro (-Cl) groups are strong electron-withdrawing substituents that enhance the electrophilicity of the carbonyl carbon. This accelerates reactions with nucleophiles (e.g., amines, alcohols) by stabilizing the transition state through inductive effects. Kinetic studies comparing hydrolysis rates with non-substituted benzoyl chlorides reveal a 3–5-fold increase in reactivity. However, steric hindrance from the bulky -OCF₃ group may reduce accessibility in sterically demanding reactions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and goggles.

- Ventilation : Use a fume hood to avoid inhalation of toxic fumes (HCl released during hydrolysis).

- Storage : Keep in a dry, cool environment (<4°C) under inert gas (N₂/Ar) to prevent moisture-induced decomposition .

- Spill management : Neutralize with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .

Advanced: What experimental strategies resolve contradictions in stability data for this compound under varying storage conditions?

Answer:

Contradictory stability reports (e.g., decomposition at room temperature vs. stability for weeks) can be addressed by:

- Controlled stability studies : Store samples at 25°C, 4°C, and -20°C with varying humidity (0–80% RH) and analyze degradation via HPLC every 24 hours.

- Accelerated degradation tests : Expose the compound to UV light or elevated temperatures (40–60°C) to identify major decomposition products (e.g., benzoic acid derivatives).

- Moisture control : Use molecular sieves or desiccants during storage to isolate humidity as a variable .

Basic: How is the molecular structure of this compound characterized spectroscopically?

Answer:

- FTIR : Strong absorption at ~1770 cm⁻¹ confirms the carbonyl (C=O) stretch. Peaks at 1100–1200 cm⁻¹ indicate C-F and C-O-C vibrations from the trifluoromethoxy group.

- NMR :

- 1H NMR : Absence of aromatic protons adjacent to the -OCF₃ group (δ 7.5–8.5 ppm).

- 19F NMR : Distinct triplet for -OCF₃ at δ -55 to -60 ppm.

- X-ray crystallography : Resolves spatial arrangement of substituents and bond angles .

Advanced: What mechanistic considerations govern the use of this compound in synthesizing pharmacologically active compounds?

Answer:

The compound acts as an acylating agent in drug synthesis (e.g., protease inhibitors or kinase-targeting molecules). Key mechanistic factors include:

- Nucleophile selectivity : Reactivity with primary amines over secondary amines due to steric effects from -OCF₃.

- Leaving group stability : The chloride ion departs readily, forming stable acyl intermediates.

- Byproduct management : HCl generated during reactions must be scavenged (e.g., using Hunig’s base) to prevent side reactions .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Answer:

- Distillation : Vacuum distillation (boiling point ~120–130°C at 10 mmHg) removes low-boiling impurities.

- Column chromatography : Use silica gel with hexane/ethyl acetate (9:1) to separate acyl chloride from unreacted benzoic acid.

- Recrystallization : Dissolve in dry dichloromethane and precipitate with cold hexane .

Advanced: How can computational modeling predict the reactivity of this compound in novel reaction environments?

Answer:

- DFT calculations : Determine electron density maps to identify reactive sites (e.g., carbonyl carbon vs. aromatic ring).

- Solvent effects : Simulate reaction trajectories in polar aprotic (e.g., THF) vs. nonpolar solvents to predict activation energies.

- Transition state analysis : Compare energy barriers for nucleophilic attack with varying substituents .

Basic: What are the primary applications of this compound in material science?

Answer:

- Polymer modification : Acylation of hydroxyl groups in cellulose or chitosan to create hydrophobic materials.

- Surface functionalization : Grafting onto nanoparticles (e.g., SiO₂) for catalytic or sensing applications.

- Liquid crystals : Incorporation into mesogenic cores to tune thermal stability .

Advanced: How does the compound’s stability in aqueous environments impact its utility in bioconjugation chemistry?

Answer:

The acyl chloride group hydrolyzes rapidly in water (t½ < 5 minutes at pH 7), limiting direct use in aqueous bioconjugation. Strategies to mitigate this include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.